molecular formula C14H12O2 B554700 Methyl 4-biphenylcarboxylate CAS No. 720-75-2

Methyl 4-biphenylcarboxylate

Cat. No.: B554700
CAS No.: 720-75-2
M. Wt: 212.24 g/mol
InChI Key: GATUGNVDXMYTJX-UHFFFAOYSA-N
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Description

Methyl 4-biphenylcarboxylate, also known as methyl 4-phenylbenzoate, is an organic compound with the molecular formula C14H12O2. It is a derivative of biphenyl, where a carboxylate ester group is attached to the fourth position of the biphenyl structure. This compound is used in various chemical syntheses and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-biphenylcarboxylate can be synthesized through the esterification of 4-biphenylcarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-biphenylcarboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be utilized in the study of biochemical pathways and interactions involving aromatic esters.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-biphenylcarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions. The biphenyl structure allows for interactions with aromatic receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ester functional group, which imparts specific reactivity and solubility properties. Its biphenyl backbone provides stability and allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

methyl 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATUGNVDXMYTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061054
Record name [1,1'-Biphenyl]-4-carboxylic acid, methyl ester
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720-75-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, methyl ester
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Record name Methyl 4-biphenylcarboxylate
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Record name Methyl 4-phenylbenzoate
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Record name [1,1'-Biphenyl]-4-carboxylic acid, methyl ester
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Record name [1,1'-Biphenyl]-4-carboxylic acid, methyl ester
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Record name Methyl [1,1'-biphenyl]-4-carboxylate
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Record name METHYL 4-PHENYLBENZOATE
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Synthesis routes and methods I

Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
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0 mmol
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reactant
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[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
I(2-Ad)
Quantity
0.045 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the photoreductive alkylation of methyl 4-phenylbenzoate with aliphatic tertiary amines as described in the first research article?

A1: The research highlights a novel photoinduced electron-transfer reaction. When methyl 4-phenylbenzoate interacts with triethylamine under light, it doesn't just form the expected aminoketone (4). Interestingly, a significant portion undergoes further transformation. This secondary reaction, a Norrish Type II reaction of the aminoketone, yields a photoreductive ethylation product (2). [] This suggests a potential avenue for synthesizing specific alkylated derivatives using light and tertiary amines.

Q2: How does the second research article offer a more convenient synthesis route for methyl 4-phenylbenzoate compared to traditional methods?

A2: Traditional methods for synthesizing methyl 4-substituted benzoates can be complex and potentially lower-yielding. This research proposes a direct route using a Diels-Alder reaction. By reacting methyl 2-oxo-2H-pyran-5-carboxylates with substituted styrenes in the presence of a palladium catalyst (10% palladium on activated carbon), the desired methyl 4-biphenylcarboxylates are formed directly and efficiently. [] This method boasts good yields and utilizes readily available starting materials, increasing its practicality for synthesizing this compound.

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